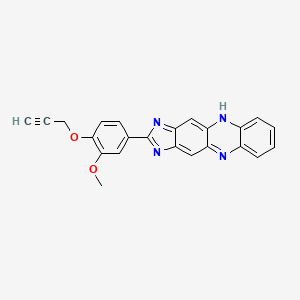
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[4,5-B]phenazine core with a methoxy and propynyloxy substituted phenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the imidazo[4,5-B]phenazine core: This step involves the cyclization of appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the propynyloxy group: This step involves the alkylation of the phenyl ring with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and propynyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-1H-imidazo(4,5-B)phenazine
- 2-(4-Propynyloxyphenyl)-1H-imidazo(4,5-B)phenazine
- 2-(3-Methoxy-4-hydroxyphenyl)-1H-imidazo(4,5-B)phenazine
Uniqueness
2-(3-Methoxy-4-(2-propynyloxy)phenyl)-1H-imidazo(4,5-B)phenazine is unique due to the presence of both methoxy and propynyloxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
CAS No. |
114991-98-9 |
|---|---|
Molecular Formula |
C23H16N4O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(3-methoxy-4-prop-2-ynoxyphenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C23H16N4O2/c1-3-10-29-21-9-8-14(11-22(21)28-2)23-26-19-12-17-18(13-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h1,4-9,11-13,24H,10H2,2H3 |
InChI Key |
XDQAGDGTMZBNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)

![N-(4-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978811.png)
![1-(1,1-dichloro-2,2,7b-trimethyl-1aH-cyclopropa[c]quinolin-3-yl)ethanone](/img/structure/B11978818.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978846.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978869.png)
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11978872.png)

![(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)

![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)
